molecular formula C17H27NO4S B346050 1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane CAS No. 898646-82-7

1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane

Cat. No.: B346050
CAS No.: 898646-82-7
M. Wt: 341.5g/mol
InChI Key: HHPIRORJPUXCJN-UHFFFAOYSA-N
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Description

1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane is an organic compound with the molecular formula C17H27NO4S It is characterized by the presence of a sulfonyl group attached to an azepane ring, which is further substituted with a 2,5-diethoxy-4-methylphenyl group

Preparation Methods

The synthesis of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-diethoxy-4-methylbenzenesulfonyl chloride.

    Reaction with Azepane: The sulfonyl chloride is then reacted with azepane in the presence of a base such as triethylamine to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The azepane ring may also play a role in modulating the compound’s biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane can be compared with similar compounds such as:

    1-(2,5-Dimethoxy-4-methylphenyl)sulfonylazepane: This compound has methoxy groups instead of ethoxy groups, which may affect its chemical reactivity and biological activity.

    1-(2,4-Dimethylphenyl)sulfonylazepane: The presence of different substituents on the phenyl ring can lead to variations in the compound’s properties.

    1-(2,5-Diethoxyphenyl)sulfonylazepane: The absence of the methyl group on the phenyl ring may influence the compound’s interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-4-21-15-13-17(16(22-5-2)12-14(15)3)23(19,20)18-10-8-6-7-9-11-18/h12-13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPIRORJPUXCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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